
4/'-O-Methylstephavanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-O-Methylstephavanine is an alkaloid compound isolated from the roots of Stephania abyssinica, a plant belonging to the Menispermaceae family . This compound is part of a larger group of bisbenzylisoquinoline alkaloids, which are known for their diverse pharmacological activities . The genus Stephania has been traditionally used in various medicinal applications across Africa and Asia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4’-O-Methylstephavanine typically involves the extraction of the compound from the roots of Stephania abyssinica using ethanol (EtOH) as a solvent . The extraction process is followed by purification steps, which may include chromatography techniques to isolate the desired alkaloid.
Industrial Production Methods
advancements in biotechnological methods, such as plant cell culture techniques, could potentially be explored for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4’-O-Methylstephavanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4’-O-Methylstephavanine has several scientific research applications, including:
Chemistry: It is studied for its unique chemical structure and reactivity.
Industry: It may have applications in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 4’-O-Methylstephavanine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of cellular signaling pathways, inhibition of specific enzymes, and interaction with cellular receptors . Further research is needed to fully elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
4’-O-Methylstephavanine can be compared with other bisbenzylisoquinoline alkaloids, such as:
Stephavanine: Another alkaloid from Stephania abyssinica with similar pharmacological properties.
Tetrandrine: An alkaloid from Radix stephania tetrandra known for its antioxidant and anti-inflammatory activities.
Isotetrandrine: An alkaloid with similar chemical structure and biological activities.
The uniqueness of 4’-O-Methylstephavanine lies in its specific chemical modifications, such as the presence of a methoxy group, which may contribute to its distinct pharmacological profile .
Propriétés
Numéro CAS |
152013-83-7 |
|---|---|
Formule moléculaire |
C27H29NO9 |
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
[(11R,15S,16S)-15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H29NO9/c1-31-17-5-4-14(8-18(17)32-2)24(30)36-22-11-25-6-7-28-26(25)12-21(37-27(26,33-3)23(22)29)15-9-19-20(10-16(15)25)35-13-34-19/h4-5,8-10,21-23,28-29H,6-7,11-13H2,1-3H3/t21-,22+,23+,25?,26?,27?/m1/s1 |
Clé InChI |
FQTGWQFUPQBOJP-UHPCZMERSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)O[C@H]2CC34CCNC35C[C@H](C6=CC7=C(C=C46)OCO7)OC5([C@H]2O)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC |
Synonymes |
4'-O-methyl-stephavanine 4'-O-methylstephavanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)
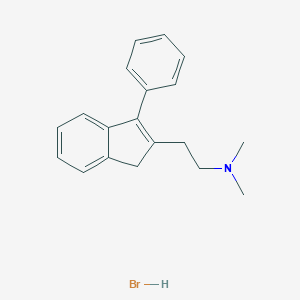
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)
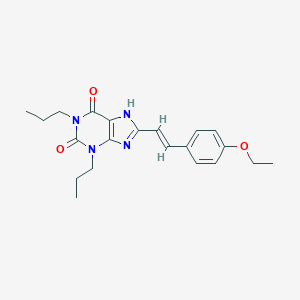
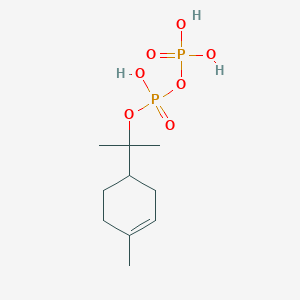
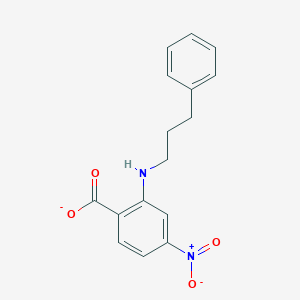

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

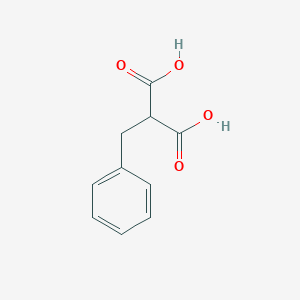
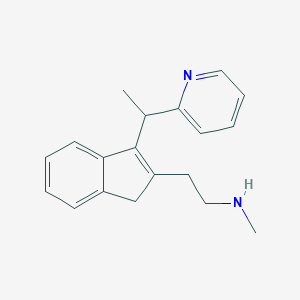
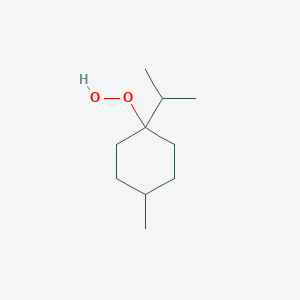
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)
